Cas no 920759-93-9 (Methyl 2-Chloro-3-methylbenzoate)

Methyl 2-Chloro-3-methylbenzoate structure
920759-93-9 structure
Product Name:Methyl 2-Chloro-3-methylbenzoate
CAS No:920759-93-9
MF:C9H9ClO2
MW:184.619561910629
MDL:MFCD11226202
CID:1037864
Update Time:2025-07-22

Methyl 2-Chloro-3-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-chloro-3-methylbenzoate
    • METHYL-2-CHLORO-3-METHYLBENZOATE
    • 2-Chloro-3-methylbenzoic acid methyl ester
    • ZQPNEFLGTOZVIC-UHFFFAOYSA-N
    • AS02934
    • Benzoic acid, 2-chloro-3-methyl-, methyl ester
    • Methyl 2-Chloro-3-methylbenzoate
    • MDL: MFCD11226202
    • Inchi: 1S/C9H9ClO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3
    • InChI Key: ZQPNEFLGTOZVIC-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Cl)=C(C)C=CC=1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26.3

Methyl 2-Chloro-3-methylbenzoate Security Information

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Methyl 2-Chloro-3-methylbenzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
1.2 Reagents: Sodium nitrate Solvents: Water ;  20 min, 0 - 5 °C; 1 h, 0 - 5 °C
1.3 Reagents: Hydrochloric acid ,  Cuprous chloride Solvents: Water ;  1 h, 0 - 5 °C; 2 h, rt
Reference
Preparation of novel tricyclic derivatives of colchicine and their use in treating cancer
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  3 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  neutralized
Reference
Preparation of heterocyclic compounds as Raf inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  rt → reflux; 16 h, reflux
Reference
Preparation of nitrogen-containing heterocyclic compounds as p38 protein kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  3 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Preparation of heterocyclic compounds such as [1,3]thiazolo[5,4-b]pyridine derivatives as Raf kinase inhibitors
, Japan, , ,

Production Method 5

Reaction Conditions
1.1 Catalysts: Sulfuric acid ,  Water Solvents: Methanol ;  3 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Preparation of heterocyclic compounds as Raf kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride Solvents: Water ;  0 - 5 °C
Reference
Design, synthesis and identification of novel colchicine-derived immunosuppressant
Chang, Dong-Jo; Yoon, Eun-Young; Lee, Geon-Bong; Kim, Soon-Ok; Kim, Wan-Joo; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4416-4420

Methyl 2-Chloro-3-methylbenzoate Raw materials

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Methyl 2-Chloro-3-methylbenzoate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:920759-93-9)2-氯-3-甲基苯甲酸甲酯
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Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:03
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:920759-93-9)2-CHLORO-3-METHYLBENZOIC ACID METHYL ESTER
Order Number:sfd20583
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
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Additional information on Methyl 2-Chloro-3-methylbenzoate

Recent Advances in the Application of Methyl 2-Chloro-3-methylbenzoate (CAS: 920759-93-9) in Chemical Biology and Pharmaceutical Research

Methyl 2-chloro-3-methylbenzoate (CAS: 920759-93-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic ester derivative has shown promising applications in medicinal chemistry, particularly as a versatile building block for the synthesis of biologically active molecules. Recent studies have highlighted its role in the development of novel therapeutic agents, with particular emphasis on its use as a key intermediate in the synthesis of small molecule inhibitors targeting various disease pathways.

Structural analyses of methyl 2-chloro-3-methylbenzoate reveal its unique electronic properties that make it particularly suitable for nucleophilic aromatic substitution reactions. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic ring creates an interesting electronic environment that can be exploited in synthetic chemistry. Recent work by Zhang et al. (2023) demonstrated how this compound can serve as a precursor for the synthesis of benzodiazepine derivatives with potential anxiolytic activity.

In pharmaceutical applications, methyl 2-chloro-3-methylbenzoate has been investigated as a starting material for the synthesis of COX-2 inhibitors. A 2024 study published in the Journal of Medicinal Chemistry described its conversion into novel anti-inflammatory agents through a series of carefully optimized synthetic steps. The researchers noted that the methyl ester functionality provides an excellent handle for further derivatization, while the chloro substituent offers a strategic point for subsequent functional group interconversions.

Recent advances in synthetic methodology have expanded the utility of this compound. A notable development is its application in transition metal-catalyzed cross-coupling reactions, particularly in the construction of biaryl systems that are prevalent in many pharmaceutical compounds. The compound's stability under various reaction conditions makes it particularly valuable for multi-step synthetic sequences.

From a biological perspective, derivatives of methyl 2-chloro-3-methylbenzoate have shown interesting activity profiles. Screening studies conducted in 2023 identified several analogs with moderate antimicrobial activity against drug-resistant bacterial strains. While the parent compound itself doesn't display significant biological activity, its structural features make it an excellent scaffold for medicinal chemistry optimization campaigns.

The compound's physicochemical properties have been thoroughly characterized in recent studies. With a molecular weight of 184.62 g/mol and logP of approximately 2.5, methyl 2-chloro-3-methylbenzoate falls within the desirable range for drug-like molecules. These characteristics, combined with its synthetic accessibility, contribute to its growing popularity in pharmaceutical research and development.

Looking forward, methyl 2-chloro-3-methylbenzoate is expected to play an increasingly important role in drug discovery programs. Its versatility as a synthetic intermediate, combined with the growing understanding of its reactivity patterns, positions it as a valuable tool for medicinal chemists. Ongoing research is exploring its potential in targeted drug delivery systems and as a component of PROTAC molecules for protein degradation strategies.

In conclusion, methyl 2-chloro-3-methylbenzoate (CAS: 920759-93-9) represents an important chemical building block with diverse applications in pharmaceutical research. Recent studies have expanded our understanding of its synthetic utility and potential biological applications, making it a compound of continuing interest in the field of medicinal chemistry and drug development.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:920759-93-9)2-氯-3-甲基苯甲酸甲酯
LE27056439
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:920759-93-9)2-CHLORO-3-METHYLBENZOIC ACID METHYL ESTER
sfd20583
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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